

Application Note: Quantification of **Taxifolin** Using a Validated HPLC-UV Method

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Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of **taxifolin** (dihydroquercetin) in various samples, including supplements and plant extracts. The developed isocratic method is specific, accurate, precise, and linear over a relevant concentration range, making it suitable for quality control and research applications.

Introduction

Taxifolin is a bioactive flavonoid found in various plants, such as the Dahurian larch (Larix gmelinii).[1] It is of significant commercial interest in the pharmaceutical and functional food industries due to its potent antioxidant, anti-inflammatory, and cardioprotective properties.[2][3] Accurate quantification of **taxifolin** is crucial for product formulation, quality assurance, and stability testing.[1][4] This document provides a detailed protocol for a validated HPLC-UV method for the determination of **taxifolin**.

Materials and Methods

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used. The chromatographic separation was achieved on a C18 column. The mobile phase consisted of a mixture of methanol and 0.3% acetic acid in water, delivered isocratically.



Table 1: HPLC-UV Chromatographic Conditions

Parameter	Condition
Column	C18 (250 x 4.6 mm, 5 μm)
Mobile Phase	Methanol: 0.3% Acetic Acid (40:60, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	40 °C
UV Detection	290 nm
Run Time	10 minutes

Chemicals and Reagents

- **Taxifolin** reference standard (>98% purity)
- · HPLC grade methanol
- · HPLC grade acetic acid
- Deionized water

Standard and Sample Preparation

- Standard Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **taxifolin** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.
- Sample Preparation:
 - Homogenize solid samples.



- Accurately weigh a portion of the homogenized sample.
- Extract taxifolin using ultrasonication with methanol.
- \circ Centrifuge the extract and filter the supernatant through a 0.45 μ m syringe filter prior to HPLC analysis.

Results and Discussion

The developed HPLC-UV method demonstrated excellent chromatographic performance for the quantification of **taxifolin**.

Method Validation

The method was validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

- Specificity: The specificity of the method was confirmed by comparing the chromatograms of a blank, a taxifolin standard, and a sample. The taxifolin peak was well-resolved with no interference from the matrix.
- Linearity: The method showed excellent linearity over the concentration range of 1.04 to 78.23 μg/mL, with a correlation coefficient (R²) of 0.9996.
- Precision: The intra-day and inter-day precision were evaluated by analyzing replicate
 injections of quality control samples. The relative standard deviation (RSD) was found to be
 less than 2%, indicating good precision.
- Accuracy: The accuracy was determined by a recovery study of spiked samples. The recovery was between 98.1% and 105.9%, demonstrating high accuracy.
- LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 6.52 μg/mL and 21.70 μg/mL, respectively, indicating adequate sensitivity.

Table 2: Summary of Method Validation Parameters



Parameter	Result
Linearity Range (μg/mL)	1.04 - 78.23
Correlation Coefficient (R²)	0.9996
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98.1 - 105.9%
LOD (μg/mL)	6.52
LOQ (μg/mL)	21.70

Conclusion

The developed and validated HPLC-UV method is simple, rapid, and reliable for the quantification of **taxifolin** in various samples. This method can be effectively used for routine quality control analysis and research purposes in the pharmaceutical and food industries.

Detailed Experimental Protocols Protocol 1: Preparation of Standard and Sample Solutions

- Preparation of Standard Stock Solution (1000 μg/mL): 1.1. Accurately weigh approximately 10 mg of **taxifolin** reference standard into a 10 mL volumetric flask. 1.2. Add about 7 mL of methanol and sonicate for 5 minutes to dissolve the standard completely. 1.3. Make up the volume to 10 mL with methanol and mix thoroughly.
- Preparation of Working Standard Solutions: 2.1. Label a series of volumetric flasks for the desired concentrations (e.g., 1, 5, 10, 25, 50, 75, and 100 μg/mL). 2.2. Serially dilute the stock solution with the mobile phase (Methanol: 0.3% Acetic Acid, 40:60) to obtain the working standard solutions.
- Preparation of Sample Solution: 3.1. For solid samples (e.g., supplements, plant material), accurately weigh about 1 g of the homogenized sample into a 50 mL centrifuge tube. 3.2.
 Add 20 mL of methanol to the tube. 3.3. Sonicate the mixture for 30 minutes in an ultrasonic



bath. 3.4. Centrifuge the mixture at 4000 rpm for 10 minutes. 3.5. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC-UV Analysis

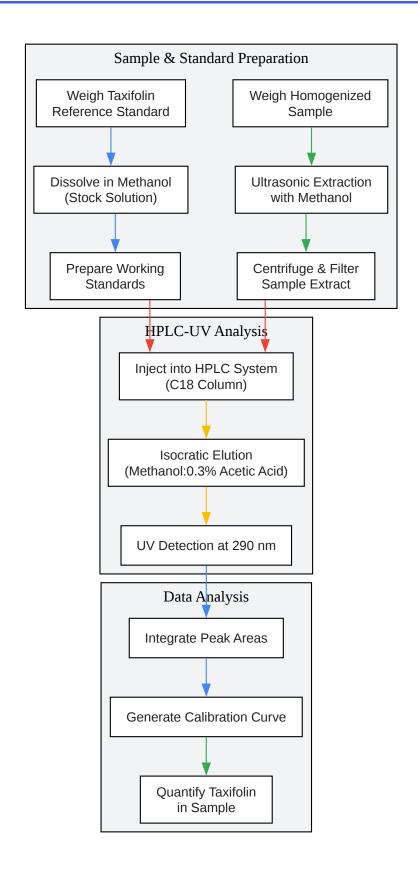
- System Preparation: 1.1. Ensure the mobile phase reservoirs are sufficiently filled. 1.2.
 Purge the HPLC pumps to remove any air bubbles. 1.3. Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. 1.4. Set the column oven temperature to 40 °C and the UV detector wavelength to 290 nm.
- Sequence Setup: 2.1. Create a sequence in the chromatography software including blank injections (mobile phase), standard solutions in increasing order of concentration, and sample solutions. 2.2. Set the injection volume to 20 μL for all injections.
- Analysis: 3.1. Start the analysis sequence. 3.2. Monitor the chromatography data acquisition in real-time.

Protocol 3: Data Analysis and Quantification

- Calibration Curve: 1.1. Integrate the peak area of taxifolin in the chromatograms of the working standard solutions. 1.2. Plot a calibration curve of peak area versus concentration.
 1.3. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
- Quantification of Taxifolin in Samples: 2.1. Integrate the peak area of taxifolin in the sample chromatograms. 2.2. Use the calibration curve equation to calculate the concentration of taxifolin in the sample solution. 2.3. Calculate the final concentration of taxifolin in the original sample by taking into account the initial sample weight and dilution factors.

Visualizations

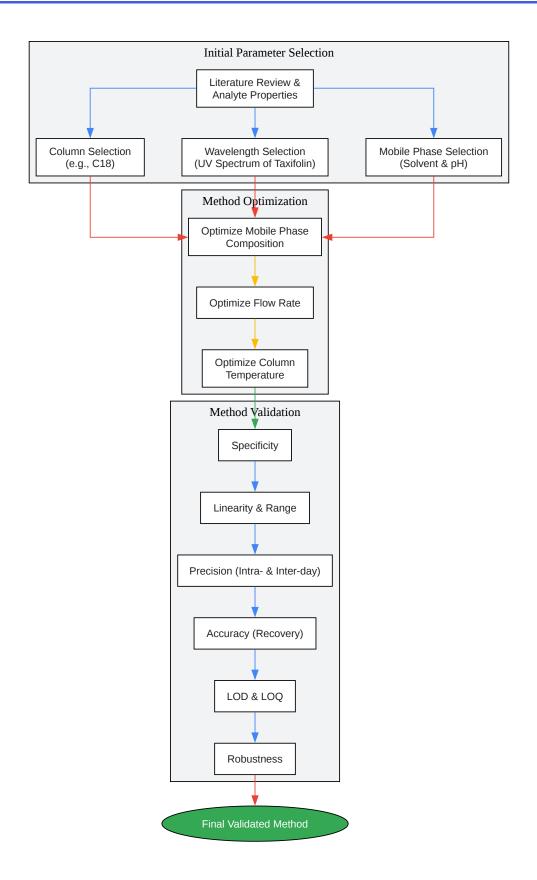




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Caption: Experimental workflow for taxifolin quantification.





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Caption: Logical steps in HPLC method development.



References

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